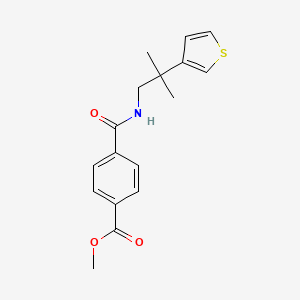

Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate

Description

Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl group (-CONH-) linked to a branched 2-methyl-2-(thiophen-3-yl)propyl chain. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the methyl ester at the para position of the benzene ring contributes to the compound’s steric and electronic profile.

Properties

IUPAC Name |

methyl 4-[(2-methyl-2-thiophen-3-ylpropyl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-17(2,14-8-9-22-10-14)11-18-15(19)12-4-6-13(7-5-12)16(20)21-3/h4-10H,11H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXUGOAEPQOYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the reaction of thiophene with appropriate reagents to introduce the desired substituents. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts can also enhance the efficiency of the synthesis process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate has shown potential as a bioactive compound. It can interact with biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory or antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism by which Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be inferred from the sulfonylurea herbicides listed in , which share a methyl benzoate core but differ in key substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

- Functional Groups : The target compound lacks the sulfonylurea (-SO₂NHCONH-) and triazine rings present in herbicides. Instead, it features a carbamoyl (-CONH-) linker and a thiophene heterocycle, which may alter binding affinity or mechanism of action.

- Electronic Effects : Thiophene’s sulfur atom could enhance π-stacking or metal coordination compared to the triazine-based analogs, which rely on hydrogen bonding for herbicidal activity .

Research Findings and Hypotheses

- Synthesis and Stability : Methyl benzoate esters in herbicides are designed for hydrolytic stability to prolong activity. The thiophene-containing analog might exhibit different stability profiles due to sulfur’s electronegativity.

Biological Activity

Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate is a compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C17H19NO3S

Molecular Weight: 317.4 g/mol

CAS Number: 2320959-23-5

The compound consists of a benzoate moiety linked to a carbamoyl group and a thiophene ring, which contributes to its pharmacological potential. The presence of the thiophene ring may enhance its ability to interact with biological macromolecules through π-π stacking interactions.

The biological activity of Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate is primarily attributed to its interactions with proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions, potentially inhibiting enzyme activity or modulating receptor function.

Anticancer Activity

Recent studies have indicated that Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings:

- In vitro Study: Macrophages treated with Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate exhibited a reduction in nitric oxide production, indicating an anti-inflammatory effect.

- In vivo Study: In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups.

Antimicrobial Activity

The antimicrobial efficacy of Methyl 4-((2-methyl-2-(thiophen-3-yl)propyl)carbamoyl)benzoate has also been investigated. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Q. Optimization Tips :

- Monitor reaction progress by TLC or LC-MS.

- Adjust solvent polarity (e.g., switch to THF for better amine solubility) .

- Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

Q. Table 1: Representative Yields from Analogous Syntheses

| Compound Class | Coupling Agent | Yield | Reference |

|---|---|---|---|

| Benzoate-carbamoyl derivatives | EDCl/HOBt | 60–75% | |

| Thiophene-containing amides | DCC/DMAP | 50–65% |

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm the carbamoyl linkage (δ ~8.0–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) .

- X-Ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/dichloromethane). Refine structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement if needed) .

- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

Q. Key Software :

- SHELX suite for structure solution/refinement .

- WinGX/ORTEP for visualization and geometry analysis .

Basic: What safety precautions are critical when handling this compound in the lab?

Q. Methodological Answer :

- Hazard Classification : Based on structurally similar compounds, it may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes) .

- Handling Protocols :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store in airtight containers away from light/heat .

- Avoid inhalation of powders; use solvent-wet forms if possible.

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory bioactivity data in pharmacological assays be systematically addressed?

Q. Methodological Answer :

Assay Validation : Confirm target specificity (e.g., A2A receptor binding assays ) and rule out off-target effects via counter-screening.

Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, cell passage number).

Structural Confirmation : Verify compound integrity post-assay via LC-MS to detect degradation .

Case Study : In a study of thiophene-derived GPCR ligands, batch-to-batch purity variations (95% vs. 98%) led to conflicting IC₅₀ values .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Q. Methodological Answer :

- Common Issues :

- Refinement Steps :

Q. Table 2: SHELXL Refinement Parameters for Analogous Structures

| Parameter | Typical Value | Reference |

|---|---|---|

| R1 (I > 2σ(I)) | 0.05–0.07 | |

| CCDC Deposition | Mandatory |

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Methodological Answer :

Scaffold Modification :

- Vary the thiophene substituents (e.g., 2-bromo vs. 3-methylthiophene) .

- Replace the benzoate methyl group with ethyl or tert-butyl esters .

Activity Profiling :

- Test in vitro against target enzymes/receptors (e.g., kinase inhibition assays ).

- Use molecular docking (AutoDock Vina) to predict binding modes.

Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituents with activity .

Advanced: How should researchers address low reproducibility in synthetic yields?

Q. Methodological Answer :

Root-Cause Analysis :

- Check reagent purity (e.g., amine hydrochloride vs. free base).

- Monitor moisture levels (use molecular sieves for anhydrous conditions) .

Process Adjustments :

- Switch to microwave-assisted synthesis for faster, more consistent heating.

- Optimize stoichiometry (e.g., 1.2 eq. amine to 1 eq. activated ester) .

Example : A 20% yield increase was achieved by replacing EDCl with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in carbamoyl couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.